3,5-Dihydroxy-4-methoxybenzaldehyde
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Overview
Description
3,5-Dihydroxy-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H8O4. It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups and one methoxy group attached to the benzene ring.
Synthetic Routes and Reaction Conditions:
From 5-Iodovanillin: Another method involves reacting 5-iodovanillin with sodium hydroxide and copper sulfate solution to obtain the desired compound.
Industrial Production Methods: Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The hydroxyl and methoxy groups can participate in various substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products:
Oxidation: 3,5-Dihydroxy-4-methoxybenzoic acid.
Reduction: 3,5-Dihydroxy-4-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the reagents used.
Mechanism of Action
Mode of Action
It’s worth noting that related compounds have been reported to exhibit antioxidant activity .
Biochemical Pathways
It’s known that similar compounds can influence oxidative stress pathways .
Result of Action
Related compounds have been reported to have protective effects in various models of oxidative stress .
Scientific Research Applications
3,5-Dihydroxy-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances, flavors, and pharmaceuticals
Comparison with Similar Compounds
3,4-Dihydroxy-5-methoxybenzaldehyde:
3,4-Dihydroxybenzaldehyde: Lacks the methoxy group, making it less hydrophobic compared to 3,5-dihydroxy-4-methoxybenzaldehyde.
4-Hydroxy-3-methoxybenzaldehyde:
Uniqueness: this compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its dual hydroxyl groups and methoxy group make it a versatile intermediate in organic synthesis and a potential candidate for various therapeutic applications .
Properties
IUPAC Name |
3,5-dihydroxy-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-8-6(10)2-5(4-9)3-7(8)11/h2-4,10-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFQVVYJCLAIGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1O)C=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29865-85-8 |
Source
|
Record name | 3,5-Dihydroxy-4-methoxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0301768 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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